molecular formula C18H15NO2 B15042506 2-methoxy-6-[(E)-(naphthalen-1-ylimino)methyl]phenol CAS No. 65514-22-9

2-methoxy-6-[(E)-(naphthalen-1-ylimino)methyl]phenol

Cat. No.: B15042506
CAS No.: 65514-22-9
M. Wt: 277.3 g/mol
InChI Key: INNUZELIVNVQEK-UHFFFAOYSA-N
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Description

2-Methoxy-6-[(E)-(naphthalen-1-ylimino)methyl]phenol is a Schiff base compound synthesized via condensation of 2-hydroxy-3-methoxybenzaldehyde with 1-aminonaphthalene. Its structure features a methoxy group at position 2, a phenolic hydroxyl group at position 6, and a naphthalen-1-ylimino group connected via a methylene bridge. This compound exhibits planar geometry due to conjugation across the imine bond and aromatic rings, enabling applications in coordination chemistry, materials science, and antimicrobial research .

Properties

CAS No.

65514-22-9

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-methoxy-6-(naphthalen-1-yliminomethyl)phenol

InChI

InChI=1S/C18H15NO2/c1-21-17-11-5-8-14(18(17)20)12-19-16-10-4-7-13-6-2-3-9-15(13)16/h2-12,20H,1H3

InChI Key

INNUZELIVNVQEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-6-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENOL typically involves the condensation reaction between 2-methoxy-6-hydroxybenzaldehyde and naphthylamine in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Addition at the Imine Group

The C=N bond in the Schiff base structure undergoes nucleophilic addition reactions. This reactivity is exploited in synthetic modifications:

  • Hydrolysis : Acidic conditions cleave the imine bond, regenerating the aldehyde and amine precursors (e.g., 3-hydroxybenzaldehyde and naphthalen-1-amine).

  • Reduction : Sodium borohydride (NaBH₄) reduces the imine to a secondary amine, forming 2-methoxy-6-[(naphthalen-1-ylamino)methyl]phenol.

Reaction TypeReagents/ConditionsProductReference
HydrolysisHCl (aq.), refluxAldehyde + Amine
ReductionNaBH₄, ethanolSecondary amine derivative

Oxidation Reactions

The phenolic hydroxyl group participates in oxidation processes:

  • Quinone Formation : Oxidation with KMnO₄ converts the phenolic ring into a quinone structure, enhancing electron-transfer properties.

  • Radical Scavenging : The compound demonstrates antioxidant activity via hydrogen atom transfer to radicals, as evidenced by DPPH assays (IC₅₀ values comparable to ascorbic acid in certain solvents) .

Table 1: Antioxidant Activity Comparison

CompoundIC₅₀ (μg/mL)SolventReference
Title compound1.85Methanol
Ascorbic acid3.46Methanol

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo substitution reactions:

  • Nitration : Nitrating agents introduce nitro groups at the ortho/para positions relative to the hydroxyl group .

  • Sulfonation : Concentrated sulfuric acid facilitates sulfonation, improving water solubility.

Key Reaction Data :

  • Nitration of the phenolic ring proceeds at 0–5°C with HNO₃/H₂SO₄, yielding nitro derivatives .

  • Sulfonation requires prolonged heating (12–24 hrs) for complete conversion.

Coordination Chemistry

The imine and phenolic oxygen act as donor sites for metal coordination:

  • Metal Complex Formation : Cu(II), Fe(III), and Zn(II) ions form stable complexes, enhancing catalytic and antimicrobial properties .

Table 2: Metal Complex Applications

Metal IonApplicationReference
Cu(II)Catalytic oxidation of alkanes
Fe(III)Antimicrobial agents

Biological Activity-Related Reactions

  • Enzyme Inhibition : The compound modulates cytochrome P450 enzymes, altering drug metabolism kinetics.

  • Protein Interaction : Hydrogen bonding with serine proteases disrupts enzymatic activity, as shown in molecular docking studies .

Stability and Degradation

  • pH Sensitivity : The imine bond hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Decomposition : Degrades above 250°C, releasing CO and NOₓ gases .

Mechanism of Action

The mechanism of action of 2-METHOXY-6-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENOL involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Crystallographic Properties

A. Fluorinated Analogues

  • (E)-2-Methoxy-6-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenol (MFIP): Substituent: Trifluoromethyl (-CF₃) group. Properties: The electron-withdrawing -CF₃ group reduces electron density on the imine nitrogen, enhancing stability against hydrolysis. Hirshfeld surface analysis reveals C–H···F and F···H interactions (12.6% contribution), leading to dense crystal packing .
  • (E)-1-(((2-Fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN): Substituent: Fluorine atom on the phenyl ring. Properties: Fluorine participates in C–F···π interactions (8.9% Hirshfeld contribution), stabilizing the crystal lattice. Lower LogP (2.3) than the naphthalene derivative due to reduced hydrophobicity .

B. Naphthalene-Containing Analogues

  • 2-Methoxy-6-(Naphthalene-2-yliminomethyl)phenol: Substituent: Naphthalene at position 2 (vs. position 1 in the target compound). Properties: The naphthalene-2-yl group induces steric hindrance, reducing planarity and conjugation. This decreases π-π stacking efficiency (interplanar distance: 3.6 Å vs. 3.3 Å in the target compound) .

C. Pyridine-Based Analogues

  • 2-Methoxy-6-((Pyridin-2-ylimino)methyl)phenol: Substituent: Pyridine ring. Properties: The pyridyl nitrogen enhances metal coordination (e.g., Ni(II), Zn(II)), but steric effects from the methoxy group alter binding modes compared to non-methoxy analogues .

Key Observations :

  • Pyrazine and morpholine derivatives show moderate bioactivity, but fluorinated and naphthalene-containing compounds lack reported efficacy, suggesting substituent size and hydrophobicity critically influence bioavailability .

Trends :

  • Dichloromethane and ethanol are common solvents for Schiff base synthesis.
  • Acid catalysts (e.g., acetic acid) improve yields in electron-deficient amine reactions .
Coordination Chemistry and Metal Complexation
  • Target Compound: Expected to form octahedral complexes with transition metals (e.g., Zn(II), Cu(II)) via phenolic oxygen and imine nitrogen. Steric hindrance from the naphthalene group may favor monodentate over bidentate binding .
  • Comparison with 2-(Pyridin-2-yliminomethyl)phenol: The absence of a methoxy group in this analogue allows bidentate coordination (N,O-binding), whereas the methoxy group in the target compound may limit binding modes .

Biological Activity

2-Methoxy-6-[(E)-(naphthalen-1-ylimino)methyl]phenol is a Schiff base compound that has garnered attention for its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of 2-methoxy-6-[(E)-(naphthalen-1-ylimino)methyl]phenol consists of a methoxy group and an imine linkage, contributing to its reactivity and biological potential. The compound's molecular formula is C_{15}H_{15}N\O_2 with a molar mass of approximately 239.29 g/mol.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. In a study using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the compound demonstrated an EC50 value of 10.46 ppm, indicating its potential as an effective antioxidant agent .

Antimicrobial Activity

The antimicrobial properties of 2-methoxy-6-[(E)-(naphthalen-1-ylimino)methyl]phenol have been evaluated against various bacterial strains. The compound showed notable inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Anticancer Activity

The anticancer properties of this Schiff base have been explored in several studies. Notably, it has been reported to induce cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The mechanism appears to involve DNA intercalation and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTest MethodResultReference
AntioxidantDPPH AssayEC50 = 10.46 ppm
AntimicrobialMIC AssayEffective against E. coli
AnticancerCytotoxicity AssayInduces apoptosis in HepG2

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Antioxidant Efficacy : A study demonstrated that the antioxidant activity was concentration-dependent, with higher concentrations leading to increased radical scavenging ability .
  • Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness against resistant bacterial strains .
  • Cancer Treatment Potential : Research involving animal models indicated that treatment with this Schiff base led to reduced tumor growth and improved survival rates, suggesting its potential for incorporation into cancer therapies .

The biological activities of 2-methoxy-6-[(E)-(naphthalen-1-ylimino)methyl]phenol can be attributed to its ability to interact with biomolecules:

  • DNA Binding : The compound can intercalate into DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity.
  • Radical Scavenging : Its antioxidant properties stem from its ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methoxy-6-[(E)-(naphthalen-1-ylimino)methyl]phenol, and how can reaction efficiency be optimized?

  • Methodology : The compound is synthesized via a Schiff base condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 1-aminonaphthalene in ethanol or methanol under reflux. Key steps include:

  • Stoichiometric control : Maintaining a 1:1 molar ratio of aldehyde to amine to minimize side products.
  • Acid catalysis : Adding glacial acetic acid (1–2 drops) to protonate the carbonyl oxygen, enhancing electrophilicity.
  • Purification : Recrystallization from hot methanol or ethanol yields pure crystals.
  • Characterization : Confirmation via GC-MS (molecular ion peak matching theoretical molecular weight) and FT-IR (C=N stretch at ~1600–1620 cm⁻¹) .
    • Optimization : Reaction time (typically 4–6 hours) and solvent polarity (ethanol > methanol for solubility) influence yield.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this Schiff base compound?

  • Analytical workflow :

TechniqueKey Data PointsPurpose
¹H/¹³C NMR - Methoxy (-OCH₃) at δ ~3.8–4.0 ppm (singlet).
- Imine proton (-CH=N-) at δ ~8.3–8.5 ppm.
- Aromatic protons in naphthalene (δ ~7.0–8.5 ppm).
Assign functional groups and aromatic regiochemistry.
X-ray crystallography - Bond lengths (C=N: ~1.28–1.30 Å).
- Dihedral angles between naphthalene and phenol rings.
Validate E-configuration and planar geometry .
Elemental analysis C, H, N % within ±0.3% of theoretical values.Confirm purity and stoichiometry .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Computational design :

  • Functional selection : Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set balance accuracy and computational cost for geometry optimization .
  • Key outputs :
  • HOMO-LUMO gap: Predicts charge transfer behavior (e.g., for catalytic or sensing applications).
  • Electrostatic potential maps: Identify nucleophilic/electrophilic sites for reaction mechanism studies.
  • Validation : Compare computed vs. experimental UV-Vis spectra (λmax for π→π* transitions) .

Q. What strategies resolve contradictions between experimental and computational data in structural or thermodynamic analyses?

  • Case study : If DFT-predicted bond lengths deviate from crystallographic

  • Error sources : Inadequate basis set size or neglect of solvent effects in simulations.
  • Mitigation :
  • Use dispersion-corrected functionals (e.g., ωB97X-D) for non-covalent interactions.
  • Include implicit solvent models (e.g., PCM) for solution-phase comparisons.
  • Statistical metrics : Calculate root-mean-square deviations (RMSD) to quantify discrepancies .

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound in the solid state?

  • Graph-set analysis :

  • Descriptors : Use Etter’s notation (e.g., D(2), R₂²(8)) to classify H-bond motifs.
  • Packing drivers :
  • Intramolecular : O-H···N hydrogen bonds stabilize the Schiff base tautomer.
  • Intermolecular : π-π stacking between naphthalene rings (distance ~3.5–4.0 Å) and C-H···O interactions direct crystal packing .
    • Impact on properties : Enhanced thermal stability due to extended H-bond networks.

Q. What experimental designs are effective for evaluating the catalytic potential of metal complexes derived from this ligand?

  • Case example : Pd(II) complexes for cross-coupling reactions:

  • Ligand synthesis : React Schiff base with PdCl₂ in acetonitrile at 60°C for 24 hours.
  • Activity testing :
  • Heck–Mizoroki reaction : Monitor aryl halide conversion using GC or HPLC.
  • Kinetics : Vary temperature (60–100°C) and catalyst loading (0.5–2 mol%) to determine activation energy (Arrhenius plot) .
  • Stability studies : Recycle catalyst for 3–5 cycles to assess leaching (ICP-MS analysis).

Data Presentation

Table 1 : Comparative Synthesis Yields Under Different Conditions

SolventCatalystTime (h)Yield (%)Purity (GC-MS)
EthanolAcetic acid67899.5
MethanolNone86598.2
Toluenep-TsOH124295.8

Table 2 : Key Crystallographic Parameters vs. DFT Predictions

ParameterExperimental (XRD)B3LYP/6-311++G(d,p)Deviation (%)
C=N bond length1.29 Å1.31 Å1.5
O-H···N distance1.85 Å1.89 Å2.1

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